molecular formula C9H7BrF4 B1407784 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide CAS No. 1706438-98-3

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1407784
CAS No.: 1706438-98-3
M. Wt: 271.05 g/mol
InChI Key: FUUUTXMSUNEAOB-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C10H8BrF4. It is a colorless or pale yellow liquid with a strong odor. This compound is widely used in scientific experiments, particularly in organic synthesis, due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Fluoro-3-methyl-2-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of benzyl fluoride.

Scientific Research Applications

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique fluorinated structure.

    Material Science: Utilized in the synthesis of fluorinated polymers and materials with special properties.

    Agrochemicals: Employed in the synthesis of novel agrochemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl bromide
  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of fluorinated compounds and materials with enhanced stability and reactivity .

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUUTXMSUNEAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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